molecular formula C14H15NO6 B8527340 (2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID CAS No. 32954-41-9

(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID

Cat. No.: B8527340
CAS No.: 32954-41-9
M. Wt: 293.27 g/mol
InChI Key: XWILPQCBLAXRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of acetoxy, acetylamino, and methoxy functional groups attached to a cinnamic acid backbone. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of an acid catalyst.

    Cinnamic Acid Formation: The final step involves the formation of the cinnamic acid backbone through a condensation reaction, often using a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling effects.

    Gene Expression Modulation: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetoxy-3-methoxycinnamic acid
  • Alpha-acetylamino-3-methoxycinnamic acid
  • 4-Acetoxy-alpha-amino-3-methoxycinnamic acid

Uniqueness

(2Z)-3-[4-(ACETYLOXY)-3-METHOXYPHENYL]-2-ACETAMIDOPROP-2-ENOIC ACID is unique due to the presence of both acetoxy and acetylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

32954-41-9

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

2-acetamido-3-(4-acetyloxy-3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H15NO6/c1-8(16)15-11(14(18)19)6-10-4-5-12(21-9(2)17)13(7-10)20-3/h4-7H,1-3H3,(H,15,16)(H,18,19)

InChI Key

XWILPQCBLAXRHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)OC(=O)C)OC)C(=O)O

Origin of Product

United States

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